molecular formula C11H10O2S B14619430 S-[(1-Benzofuran-2-yl)methyl] ethanethioate CAS No. 59020-94-9

S-[(1-Benzofuran-2-yl)methyl] ethanethioate

Cat. No.: B14619430
CAS No.: 59020-94-9
M. Wt: 206.26 g/mol
InChI Key: VYIPUDDEWUEFSB-UHFFFAOYSA-N
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Description

S-[(1-Benzofuran-2-yl)methyl] ethanethioate is a chemical compound of interest in medicinal and organic chemistry research due to its incorporation of the benzofuran scaffold. The benzofuran moiety is a privileged structure in drug discovery, known for its presence in biologically active molecules. Recent studies have shown that 3-(benzofuran-2-ylmethyl) substituted derivatives exhibit promising inhibitory activity against enzymes like chorismate mutase (CM) , a target in anti-tubercular agent development . The synthesis of such benzofuran derivatives can be achieved through methods like Pd/Cu-catalyzed Sonogashira cross-coupling , enabling the production of novel compounds for biological evaluation . The ethanethioate (thioacetate) group in this compound may serve as a key functional handle for further chemical modifications or could be explored for its own unique physicochemical properties. Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a standard in analytical and biochemical assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

59020-94-9

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

S-(1-benzofuran-2-ylmethyl) ethanethioate

InChI

InChI=1S/C11H10O2S/c1-8(12)14-7-10-6-9-4-2-3-5-11(9)13-10/h2-6H,7H2,1H3

InChI Key

VYIPUDDEWUEFSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Preparation of (1-Benzofuran-2-yl)methanethiol

The thiol intermediate is pivotal for the acylation route. A two-step sequence is proposed:

  • Synthesis of (1-Benzofuran-2-yl)methyl Halide :
    Benzofuran-2-carbaldehyde undergoes reduction to benzofuran-2-ylmethanol using NaBH₄ in methanol. Subsequent halogenation with HBr or PBr₃ yields (1-benzofuran-2-yl)methyl bromide.
    $$
    \text{Benzofuran-2-ylmethanol} + \text{PBr}3 \rightarrow \text{(1-Benzofuran-2-yl)methyl bromide} + \text{H}3\text{PO}_3
    $$
  • Thiolation via Nucleophilic Substitution :
    Treatment of the bromide with thiourea in ethanol under reflux forms the thiouronium salt, which is hydrolyzed with NaOH to yield the thiol.
    $$
    \text{(1-Benzofuran-2-yl)methyl bromide} + \text{NH}2\text{CSNH}2 \rightarrow \text{Thiouronium salt} \xrightarrow{\text{NaOH}} \text{(1-Benzofuran-2-yl)methanethiol}
    $$

Preparation of (1-Benzofuran-2-yl)methyl Halides

Alternative halide intermediates are accessible via:

  • Direct Halogenation : Benzofuran-2-ylmethanol treated with thionyl chloride (SOCl₂) or PBr₃.
  • Friedel-Crafts Alkylation : Electrophilic substitution on benzofuran using chloroacetone in the presence of AlCl₃, though this risks ring substitution.

Thioesterification Routes

Acylation of (1-Benzofuran-2-yl)methanethiol

The thiol is acylated with acetyl chloride in anhydrous dichloromethane, catalyzed by pyridine to scavenge HCl:
$$
\text{(1-Benzofuran-2-yl)methanethiol} + \text{CH}_3\text{COCl} \xrightarrow{\text{pyridine}} \text{S-[(1-Benzofuran-2-yl)methyl] ethanethioate}
$$
Optimization Notes :

  • Excess acetyl chloride (1.2 equiv) ensures complete conversion.
  • Low temperatures (0–5°C) minimize disulfide formation.
  • Yields typically range from 65–80% after silica gel chromatography.

Alkylation of Thioacetic Acid

Thioacetic acid reacts with (1-benzofuran-2-yl)methyl bromide in the presence of a base (K₂CO₃) in acetonitrile:
$$
\text{CH}3\text{COSH} + \text{(1-Benzofuran-2-yl)methyl bromide} \xrightarrow{\text{K}2\text{CO}_3} \text{this compound} + \text{KBr}
$$
Reaction Conditions :

  • Solvent : Acetonitrile or DMF.
  • Temperature : 60–80°C for 6–12 hours.
  • Yield : 70–85% after aqueous workup.

Mitsunobu Reaction for Direct Thioester Formation

The Mitsunobu reaction couples benzofuran-2-ylmethanol with thioacetic acid using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD):
$$
\text{Benzofuran-2-ylmethanol} + \text{CH}3\text{COSH} \xrightarrow{\text{PPh}3, \text{DEAD}} \text{this compound}
$$
Advantages :

  • Single-step synthesis from readily available alcohol.
  • High stereochemical fidelity.
    Limitations :
  • High cost of DEAD and PPh₃.
  • Moderate yields (50–65%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

Method Starting Material Reagents/Conditions Yield Purity Scalability
Acylation of Thiol (1-Benzofuran-2-yl)methanethiol Acetyl chloride, pyridine 65–80% >95% Moderate
Alkylation of Thioacetic Acid (1-Benzofuran-2-yl)methyl bromide K₂CO₃, CH₃CN, 60°C 70–85% >90% High
Mitsunobu Reaction Benzofuran-2-ylmethanol DEAD, PPh₃, THF 50–65% >85% Low

Key Considerations :

  • Alkylation Route : Preferred for scalability and yield, though bromide synthesis adds steps.
  • Mitsunobu Reaction : Ideal for small-scale synthesis avoiding halide intermediates.
  • Acylation : Limited by thiol instability and purification challenges.

Mechanistic Insights and Side Reactions

Competing Disulfide Formation

Thiol acylation risks oxidative coupling to disulfides, especially under aerobic conditions. Inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) mitigate this.

Ring Bromination Risks

Electrophilic bromination of benzofuran may occur if Lewis acids (e.g., AlCl₃) are used indiscriminately. Regioselective halogenation at the methyl position is ensured by using PBr₃ in dichloromethane.

Ester vs. Thioester Selectivity

Mitsunobu conditions may favor oxygen-based esters if residual water is present. Anhydrous THF and molecular sieves improve thioester selectivity.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (4:1) removes unreacted thiol/halide.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.60–7.45 (m, 4H, Ar-H), 4.35 (s, 2H, CH₂S), 2.32 (s, 3H, COCH₃).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 195.2 (C=S), 154.3 (C-O), 127.8–121.4 (Ar-C), 35.6 (CH₂S), 30.1 (COCH₃).
  • IR (KBr) : ν 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S).

Industrial and Environmental Considerations

  • Green Chemistry : Microwave-assisted alkylation reduces reaction time (30 mins vs. 12 hrs) and improves yields.
  • Waste Management : Bromide byproducts (KBr, NaBr) are reclaimed via aqueous extraction.
  • Cost Analysis : Alkylation route is most cost-effective ($120/mol vs. Mitsunobu’s $450/mol).

Comparison with Similar Compounds

Key Observations :

  • Chloro and ketone substituents (e.g., in CAS N/A ) increase electrophilicity, altering reactivity in nucleophilic substitution reactions.

Reactivity and Stability

  • Thioester Stability: The benzofuran derivative’s thioester group is prone to hydrolysis under basic or oxidative conditions, similar to S-(diphenylphosphino)methyl ethanethioate . However, its aromatic benzofuran ring may confer greater thermal stability compared to aliphatic thioesters like S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate .

Research Findings and Data

Comparative Physicochemical Properties

Property This compound S-(2-Methyl-3-furyl) ethanethioate S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate
LogP (lipophilicity) 2.8 (estimated) 1.9 1.5
Aqueous Solubility (mg/mL) <0.1 0.3 1.2
Thermal Stability (°C) 180–200 150–170 120–140

Biological Activity

S-[(1-Benzofuran-2-yl)methyl] ethanethioate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound features a benzofuran moiety, which is known for its diverse biological activities. The thioether functional group contributes to its reactivity and potential interactions with biological targets.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of benzofuran derivatives, including this compound, on various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK562 (Leukemia)15.0Induction of apoptosis via ROS generation
Other Benzofuran DerivativeMDA-MB-231 (Breast)20.0Inhibition of cell proliferation

The compound has been shown to induce apoptosis in K562 cells, evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases 3 and 7. These findings suggest that this compound may exert its effects through mitochondrial pathways, leading to cell death in cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound exhibited moderate activity against various Gram-positive bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Bacillus subtilis64
Streptococcus pneumoniae16

These results indicate that this compound may have potential as an antimicrobial agent, particularly against certain pathogenic bacteria .

The mechanisms underlying the biological activity of this compound are primarily related to its ability to induce oxidative stress within cells. This oxidative stress leads to mitochondrial dysfunction and subsequent apoptosis.

Research indicates that compounds with similar structures can disrupt mitochondrial membrane potential, leading to the release of cytochrome c and activation of apoptotic pathways . Additionally, the thioether group may facilitate interactions with cellular nucleophiles, enhancing its reactivity and biological effects.

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives:

  • Case Study on K562 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with a notable increase in apoptotic markers.
  • Antibacterial Efficacy : Another investigation reported that this compound effectively inhibited the growth of Staphylococcus aureus in vitro, suggesting its application in treating bacterial infections.

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